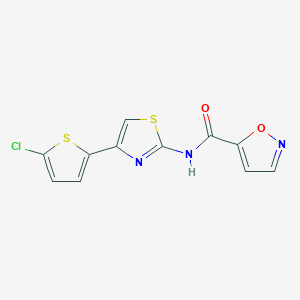
((Allyloxy)carbonyl)-l-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Allyloxy)carbonyl)-l-isoleucine is a derivative of the amino acid isoleucine, modified with an allyloxycarbonyl protecting group at the alpha-amino position. This compound is of interest in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((Allyloxy)carbonyl)-l-isoleucine typically involves the protection of the alpha-amino group of isoleucine with an allyloxycarbonyl group. This can be achieved through the reaction of isoleucine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: ((Allyloxy)carbonyl)-l-isoleucine undergoes various chemical reactions, including:
Oxidation: The allyloxycarbonyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can remove the allyloxycarbonyl group, regenerating the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Free isoleucine.
Substitution: Various substituted isoleucine derivatives.
Aplicaciones Científicas De Investigación
((Allyloxy)carbonyl)-l-isoleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function by incorporating it into peptide chains.
Medicine: Investigated for its potential in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((Allyloxy)carbonyl)-l-isoleucine involves its interaction with specific molecular targets, primarily through its amino and carboxyl groups. The allyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis. Upon removal of the protecting group, the free amino group can participate in various biochemical pathways, influencing protein synthesis and function.
Comparación Con Compuestos Similares
Nalpha-(Benzyloxycarbonyl)-isoleucine: Similar protecting group but with a benzyl group instead of an allyl group.
Nalpha-(Fmoc)-isoleucine: Uses a fluorenylmethyloxycarbonyl protecting group.
Nalpha-(Boc)-isoleucine: Uses a tert-butyloxycarbonyl protecting group.
Uniqueness: ((Allyloxy)carbonyl)-l-isoleucine is unique due to the presence of the allyloxycarbonyl group, which offers specific reactivity and stability advantages in synthetic applications. The allyl group can be selectively removed under mild conditions, making it a valuable tool in peptide synthesis.
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNNADUVUHKWFA-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate](/img/structure/B2815351.png)
![N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2815353.png)


![methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2815356.png)



![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)
![2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2815366.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)


